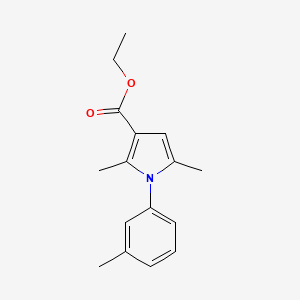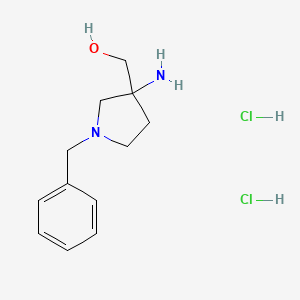![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one, commonly referred to as CPP-2O, is a synthetic compound which has been studied extensively over the past few decades. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CPP-2O has been found to have a wide range of applications in the scientific field, ranging from laboratory experiments to medicinal research.
Wissenschaftliche Forschungsanwendungen
CPP-2O has been extensively studied for its potential applications in scientific research. One of the most common uses is as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels in the body. This has been studied in the context of Alzheimer’s disease, as AChE inhibitors have been found to be effective in slowing the progression of the disease. CPP-2O has also been studied for its potential to act as an antimicrobial agent, as well as an anti-inflammatory.
Wirkmechanismus
The mechanism of action of CPP-2O is not yet fully understood. It is believed to act as an inhibitor of AChE, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine has been found to have a variety of effects, including the modulation of neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP-2O has been found to have a variety of biochemical and physiological effects. As an AChE inhibitor, CPP-2O has been found to increase acetylcholine levels in the body, which can lead to an increase in neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-2O has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, CPP-2O is relatively stable, making it suitable for long-term experiments. However, CPP-2O can be toxic in high concentrations, and its effects can vary depending on the concentration used, making it important to use the correct concentration when conducting experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into CPP-2O. One potential direction is to further investigate its potential as an AChE inhibitor, as well as its potential to act as an antimicrobial agent. Additionally, further research could be conducted into the biochemical and physiological effects of CPP-2O, as well as its potential to modulate gene expression. Finally, further research could be conducted into the potential applications of CPP-2O in the medical field, such as its potential to treat Alzheimer’s disease.
Synthesemethoden
CPP-2O is synthesized using a multi-step process which involves the reaction of 2-chloro-4-aminophenol and piperazine. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in aqueous solution to form CPP-2O. The reaction can be further optimized by changing the reaction conditions and using other catalysts, such as a base.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)phenyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
